molecular formula C23H23N7O3 B2507482 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1787917-27-4

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2507482
CAS RN: 1787917-27-4
M. Wt: 445.483
InChI Key: UEMRYJXSGBHEEI-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

The process of chemical synthesis, particularly involving complex organic molecules, often explores catalysts to facilitate reactions under milder conditions, enhancing yields and selectivity. Cyclopropanation reactions, for instance, are fundamental in constructing cyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. Studies on chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes demonstrate efficient activity for asymmetric cyclopropanation of olefins and diazoacetates, yielding cyclopropane derivatives with high stereoselectivity and enantioselectivity (Nishiyama et al., 1995). Such catalyst systems may be relevant for synthesizing structurally complex molecules, including N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, by facilitating key bond-forming steps efficiently.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of new compounds for biological activities are crucial. The synthesis of derivatives and analogs of known bioactive compounds allows for the exploration of structure-activity relationships (SARs), potentially leading to the discovery of new therapeutic agents. For example, the synthesis and antibacterial and anticancer evaluation of new 2-chloro-3-hetarylquinolines demonstrates the potential of heterocyclic compounds in drug discovery (Bondock & Gieman, 2015). Similarly, this compound could be evaluated in various biological assays to identify its pharmacological profiles.

Mechanism of Action

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c31-20(9-12-28-15-26-19-6-2-1-5-18(19)22(28)32)25-11-13-29-23(33)30(17-7-8-17)21(27-29)16-4-3-10-24-14-16/h1-6,10,14-15,17H,7-9,11-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMRYJXSGBHEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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